Furan, 2,5-diisocyanato-
Description
Furan derivatives with substituents at the 2- and 5-positions exhibit diverse chemical and physical properties, making them valuable in pharmaceuticals, materials science, and industrial applications. These compounds differ in substituent groups (e.g., methyl, phenyl, methoxy) and saturation levels, leading to distinct reactivity, stability, and applications .
Properties
IUPAC Name |
2,5-diisocyanatofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O3/c9-3-7-5-1-2-6(11-5)8-4-10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUEXVEWBJHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558492 | |
| Record name | 2,5-Diisocyanatofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93289-70-4 | |
| Record name | 2,5-Diisocyanatofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan, 2,5-diisocyanato- can be synthesized through various methods. One common approach involves the reaction of furan derivatives with isocyanate reagents. For instance, the synthesis of Furan, 2,5-diisocyanato- from 5-hydroxymethylfurfural involves several steps, including the formation of methyl furan-2,5-dimethylene dicarbamate (FDC) using 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate (DMC), followed by selective hydrogenation and catalytic decomposition .
Industrial Production Methods: Industrial production of Furan, 2,5-diisocyanato- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on alumina (Pd/γ-Al2O3) and sodium methoxide (CH3ONa) has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Furan, 2,5-diisocyanato- undergoes various chemical reactions, including:
Oxidation: Conversion to furan-2,5-dicarboxylic acid (2,5-FDCA) under specific conditions.
Reduction: Selective hydrogenation to form tetrahydrofuran derivatives.
Substitution: Reaction with nucleophiles to form substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid (2,5-FDCA).
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactions
Furan, 2,5-diisocyanato- undergoes several chemical reactions:
- Oxidation : Converts to furan-2,5-dicarboxylic acid (2,5-FDCA).
- Reduction : Selective hydrogenation yields tetrahydrofuran derivatives.
- Substitution : Reacts with nucleophiles to form substituted furan derivatives.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Varies by substrate |
| Reduction | Pd/C, H₂ | Under hydrogen atmosphere |
| Substitution | Amines, Alcohols | Mild conditions |
Chemistry
Furan, 2,5-diisocyanato- serves as a crucial building block for synthesizing polymers and other complex organic compounds. Its dual isocyanate groups allow for versatile reactions leading to novel materials with tailored properties.
Biology
In biological research, this compound is investigated for its potential antibacterial and antifungal properties. Studies have shown that it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism.
Medicine
The therapeutic potential of Furan, 2,5-diisocyanato- includes anti-inflammatory and anticancer applications. Research indicates that its derivatives could be developed into pharmaceuticals targeting various diseases.
Industry
Furan-based materials are gaining traction in the production of bio-based chemicals and sustainable materials. The compound's ability to replace traditional petrochemical products in manufacturing processes makes it an attractive option for green chemistry initiatives .
Case Studies
- Polymer Synthesis : Furan-based polyurethanes have been synthesized using Furan, 2,5-diisocyanato-. These polymers exhibit unique thermoreversible properties that are beneficial for applications requiring dynamic material behavior .
- Bio-derived Resins : Research has demonstrated the use of furan dicarboxylic acids as substitutes for bisphenol A in dimethacrylate resins. This application highlights the potential of furan derivatives in creating environmentally friendly materials without compromising performance .
- Biocatalysis : The synthesis of bio-based furan compounds like 2,5-diformylfuran from 5-hydroxymethylfurfural via aerobic oxidation showcases the efficiency of biocatalysts in producing valuable chemicals from renewable resources .
Mechanism of Action
The mechanism of action of Furan, 2,5-diisocyanato- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . The compound’s reactivity is influenced by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Comparative Analysis of Key 2,5-Disubstituted Furans
Structural and Physical Properties
Key Observations :
- Electron Effects : Methyl groups in 2,5-dimethylfuran are electron-donating, enhancing aromatic stability, while phenyl groups in 2,5-diphenylfuran introduce steric bulk and extended conjugation .
- Saturation : Partially hydrogenated derivatives like 2,5-dihydrofuran exhibit reduced aromaticity, increasing susceptibility to electrophilic addition reactions .
- Polarity : Methoxy substituents (e.g., 2,5-dimethoxydihydrofuran) raise polarity, improving solubility in polar solvents .
2,5-Dimethylfuran
- Reactivity : Undergoes pyrolysis to yield formaldehyde, hydroxyacetaldehyde, and smaller hydrocarbons, similar to hexoses .
- Applications : Used as a biofuel additive due to high energy density and as a solvent in organic synthesis .
2,5-Diphenylfuran
- Reactivity : Stable under UV light; used in photochemical studies and as a scaffold for fluorescent materials .
- Applications : Explored in OLEDs and as a building block for supramolecular chemistry .
2,5-Dihydrofuran
- Reactivity : Acts as a diene in Diels-Alder reactions, enabling synthesis of cyclic compounds .
- Applications : Intermediate in pharmaceuticals (e.g., estrogen analogs) and agrochemicals .
Pharmaceutical Derivatives
Spectroscopic and Thermodynamic Data
- Thiocyanate-containing furans (e.g., ): Strong CO stretches at 1,633–1,661 cm⁻¹, indicating ketone or ester groups .
- Thermodynamics :
Q & A
Q. What are the recommended methods for synthesizing 2,5-diisocyanato furan with high purity?
Answer:
- Phosgenation of diamines : React furan-2,5-diamine with phosgene (COCl₂) under anhydrous conditions. Monitor reaction progress via FT-IR for the disappearance of -NH₂ peaks (1,650–1,550 cm⁻¹) and emergence of isocyanate (-NCO) stretches (~2,270 cm⁻¹) .
- Purification : Use fractional distillation under reduced pressure (boiling point estimation via Antoine equation) or preparative GC with non-polar columns (e.g., DB-5) to isolate the product .
- Safety : Conduct in a fume hood with PPE (gloves, goggles) due to phosgene toxicity and isocyanate reactivity .
Q. How can spectroscopic techniques distinguish 2,5-diisocyanato furan from structural analogs?
Answer:
- IR Spectroscopy : The -NCO group exhibits a sharp peak at ~2,270 cm⁻¹. Furan ring vibrations (C-O-C asymmetric stretch at ~1,250 cm⁻¹) confirm the backbone .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z corresponding to C₆H₄N₂O₃ (calc. 156.04). Fragmentation patterns (e.g., loss of CO₂ at m/z 112) differentiate it from ester or amide analogs .
- NMR : ¹³C NMR should show carbonyl carbons (δ ~120–130 ppm for -NCO) and furan ring carbons (δ ~140–150 ppm) .
Q. What safety protocols are critical when handling 2,5-diisocyanato furan?
Answer:
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of vapors .
- PPE : Nitrile gloves, chemical goggles, and lab coats. Avoid latex due to permeability .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2,5-diisocyanato furan in polymer synthesis?
Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electrophilicity of -NCO groups. Higher partial positive charge on the carbonyl carbon indicates greater reactivity toward nucleophiles (e.g., polyols) .
- Transition State Analysis : Simulate urethane formation kinetics with polyols using Gaussian or ORCA software. Compare activation energies (ΔG‡) to experimental DSC data .
Q. How to resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for 2,5-diisocyanato furan?
Answer:
- Cross-Validation : Compare gas-phase ΔfH° values from bomb calorimetry (experimental) with group contribution methods (e.g., Benson increments). Discrepancies >5 kJ/mol suggest measurement errors or impurities .
- Isothermal Titration Calorimetry (ITC) : Measure heat of reaction during hydrolysis to validate consistency with literature ΔfH° values .
Q. What strategies optimize the stability of 2,5-diisocyanato furan under storage conditions?
Answer:
- Moisture Control : Store under nitrogen or argon in amber vials with molecular sieves (3Å). Monitor water content via Karl Fischer titration (<50 ppm) .
- Temperature : Accelerated aging studies (40–60°C) can predict shelf life. Degradation follows Arrhenius kinetics; plot ln(k) vs. 1/T to estimate activation energy .
Q. How to design experiments probing the environmental fate of 2,5-diisocyanato furan?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
